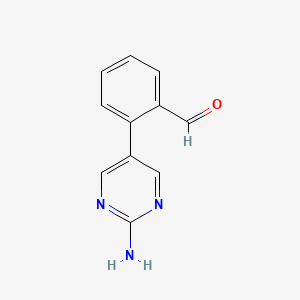

2-(2-Aminopyrimidin-5-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-aminopyrimidin-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJYEVPDHFSBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661700 | |

| Record name | 2-(2-Aminopyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-52-3 | |

| Record name | 2-(2-Amino-5-pyrimidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminopyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Possessing both a reactive aldehyde and the bio-isosteric aminopyrimidine core, this molecule serves as a critical intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. This document details its physicochemical properties, outlines a robust synthetic methodology via palladium-catalyzed cross-coupling, explores its chemical reactivity, and discusses its application in the design of next-generation pharmaceuticals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Chapter 1: Core Molecular Attributes and Physicochemical Properties

This compound (CAS No. 914349-52-3) is a bifunctional organic molecule featuring a benzaldehyde ring substituted at the 2-position with a 2-aminopyrimidine moiety.[1][2][3] This unique arrangement combines the versatile reactivity of an aromatic aldehyde with the proven pharmacophoric properties of the aminopyrimidine scaffold.

The aminopyrimidine core is widely recognized as a "privileged scaffold" in drug discovery.[4][5] Its structure mimics the adenine ring of ATP, allowing derivatives to act as competitive inhibitors by binding to the ATP-binding pocket of protein kinases.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4][7] The strategic placement of the aldehyde group provides a synthetic handle for further molecular elaboration, enabling chemists to build complex structures and fine-tune pharmacological activity.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 914349-52-3 | [1][2] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₉N₃O | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| InChI Key | YWJYEVPDHFSBMD-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ncc(cn1)c1ccccc1C=O | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Note: Experimental physical properties such as melting point and solubility are not widely reported in publicly available literature. Researchers should perform characterization upon synthesis or acquisition.

Chapter 2: Synthesis and Manufacturing Pathway

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of diverse functional groups.[8][9] The key disconnection involves coupling a pyrimidine-based halide with a benzaldehyde-based boronic acid or ester.

The preferred pathway couples 5-bromo-2-aminopyrimidine with 2-formylphenylboronic acid. This choice is strategic, as both starting materials are commercially available and the unprotected aniline on the pyrimidine ring is generally compatible with Suzuki coupling conditions.[8][10]

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Protocol 2.1: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative methodology based on established literature for similar couplings and should be adapted and optimized by qualified personnel.[9][10][11] All work should be performed in a fume hood with appropriate personal protective equipment.

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%).

-

Reagent Addition: Add 5-bromo-2-aminopyrimidine (1.0 equivalent).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture, such as isopropanol and deionized water (2:1 ratio), via syringe.[9]

-

Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.

Reactivity of the Aldehyde Group

The benzaldehyde moiety is a versatile functional group for building molecular complexity. Key transformations include:

-

Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a paramount reaction for linking the core scaffold to other fragments in drug design.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, enabling the synthesis of stilbene-like structures.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form various heterocyclic systems (e.g., imines, Schiff bases).

Reactivity of the 2-Aminopyrimidine Group

The aminopyrimidine moiety is crucial for biological activity and can also be modified, although it is often preserved as the key pharmacophore.

-

N-Alkylation/N-Acylation: The exocyclic amino group can be functionalized, though this may disrupt the hydrogen bonding interactions critical for kinase binding.

-

Ring Nitrogen Reactivity: The pyrimidine ring nitrogens are weakly basic and can be protonated or potentially alkylated under specific conditions.

Chapter 4: Applications in Kinase Inhibitor Design

The primary application of this compound is as an intermediate for potent and selective protein kinase inhibitors.[4][5] The 2-aminopyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural binding of ATP.[6][7]

The aldehyde at the 2-position of the phenyl ring serves as an attachment point for a "vector group" designed to extend into other regions of the ATP binding site, such as the solvent-exposed region or a hydrophobic back pocket. By carefully selecting the amine used in a subsequent reductive amination reaction, medicinal chemists can target unique features of a specific kinase, thereby achieving selectivity and potency.

Caption: Structure-Activity Relationship (SAR) design strategy.

This modular design approach allows for the rapid generation of compound libraries to screen against panels of kinases, accelerating the discovery of novel drug candidates for diseases ranging from cancer to inflammatory disorders.[12]

References

- 1. 914349-52-3|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound | 914349-52-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde (CAS: 914349-52-3): A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into its chemical identity, synthesis via palladium-catalyzed cross-coupling, and its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols, safety considerations, and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization. This guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its prevalence in numerous clinically successful drugs, such as the anticancer agents Imatinib and Palbociclib, underscores its significance.[2] The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors, facilitating precise interactions with biological targets, particularly the hinge region of protein kinases.

This compound (CAS No. 914349-52-3) has emerged as a crucial intermediate, ingeniously combining the bio-active 2-aminopyrimidine core with a reactive benzaldehyde functionality. This unique bifunctional architecture allows for its seamless integration into complex molecular frameworks, serving as a linchpin in the synthesis of a new generation of targeted therapies. The aldehyde group provides a versatile handle for subsequent chemical transformations, such as reductive amination, Wittig reactions, or the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery campaigns.

This guide will provide an in-depth exploration of this valuable compound, from its synthesis to its application, to empower researchers in their quest for novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 914349-52-3 | [3] |

| Molecular Formula | C₁₁H₉N₃O | [3] |

| Molecular Weight | 199.21 g/mol | [3] |

| Appearance | Solid (typically a powder) | [4] |

| Purity | ≥95% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

| SMILES | Nc1ncc(cn1)c1ccccc1C=O | [3] |

| InChI Key | YWJYEVPDHFSBMD-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a methodology that was recognized with the 2010 Nobel Prize in Chemistry.

The logical disconnection for this synthesis involves coupling 5-bromo-2-aminopyrimidine with 2-formylphenylboronic acid. This strategy is advantageous due to the commercial availability of 2-formylphenylboronic acid and the straightforward synthesis of the bromopyrimidine starting material.

Synthesis of Starting Material: 5-Bromo-2-aminopyrimidine

Rationale: The bromination of 2-aminopyrimidine is a crucial first step. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy-to-handle source of electrophilic bromine, offering high regioselectivity for the electron-rich 5-position of the pyrimidine ring. The reaction is typically performed in a polar aprotic solvent like acetonitrile.

Experimental Protocol:

-

To a solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C (ice bath).[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight in the dark.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Wash the residue with water to remove succinimide and any unreacted starting materials.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 5-bromo-2-aminopyrimidine as a white solid.[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. A palladium(0) species, generated in situ from a palladium(II) precatalyst, is the active catalytic species. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol:

-

To a flame-dried reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification Rationale: The primary impurity in the crude product is often the corresponding carboxylic acid, formed by the oxidation of the aldehyde. Column chromatography on silica gel is an effective method for purification. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used, where the less polar aldehyde elutes before the more polar carboxylic acid impurity.[7] In some cases, recrystallization from a suitable solvent system can also yield a highly pure product.

Purification Protocol (Column Chromatography):

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain this compound.

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons of both the pyrimidine and benzene rings, the aldehyde proton (typically around 9-10 ppm), and the amino protons.

-

¹³C NMR: Will display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (around 190 ppm).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ) should be observed.

-

Infrared Spectroscopy (IR): Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the aldehyde, and aromatic C-H and C=C stretches are expected.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

The 2-aminopyrimidine core of the molecule is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The benzaldehyde group serves as a strategic attachment point for introducing various substituents that can occupy adjacent pockets, thereby enhancing potency and selectivity.

Targeting the PI3K/BRAF Signaling Pathways

The PI3K/AKT/mTOR and Ras/RAF/MEK signaling pathways are critical for cell growth, proliferation, and survival. Aberrations in these pathways are common in many cancers. A promising therapeutic strategy is the development of dual inhibitors that can simultaneously target key nodes in both pathways, such as PI3K and BRAF.

The 2-(2-aminopyrimidin-5-yl) moiety has been identified as a key structural motif in the design of such dual inhibitors. The aldehyde functionality of this compound can be elaborated through various chemical reactions to introduce functionalities that bind to other regions of the kinase active site, leading to potent dual inhibitory activity.

Other Kinase Targets

The versatility of the 2-aminopyrimidine scaffold extends to a wide range of other kinase targets implicated in cancer and other diseases, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.

-

Src and Abl Kinases: Implicated in various cancers, including chronic myelogenous leukemia (CML).

In each of these cases, this compound can serve as a valuable starting point for the synthesis of libraries of potential inhibitors for screening and lead optimization.

Safety and Handling

As a senior application scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a risk assessment based on its constituent functional groups and the reagents used in its synthesis is crucial.

General Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from sources of ignition.

Reagent-Specific Hazards:

-

Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric. Handle under an inert atmosphere and keep away from combustible materials.

-

Boronic Acids: Can be irritants. Avoid inhalation of dust.

-

Solvents (e.g., Dioxane, Toluene): Are flammable and may have associated health risks. Consult the specific SDS for each solvent.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, is well-established, providing reliable access to this key intermediate. The convergence of the biologically significant 2-aminopyrimidine scaffold and the synthetically versatile benzaldehyde functionality makes it an invaluable tool for medicinal chemists. Its application in the development of kinase inhibitors, particularly in the context of dual-targeting strategies, highlights its potential to contribute to the next generation of precision medicines. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this compound in their research and development endeavors.

References

- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 914349-52-3|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. MedChem Highlights - Enamine [enamine.net]

- 6. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 7. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Versatile Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers and professionals in the fields of drug discovery, medicinal chemistry, and organic synthesis. We will delve into its chemical properties, synthesis, potential applications, and safe handling protocols, offering field-proven insights and methodologies.

Physicochemical Properties and Molecular Structure

This compound is a bifunctional molecule featuring a 2-aminopyrimidine core linked to a benzaldehyde moiety. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures.

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs, owing to its ability to participate in various non-covalent interactions with biological targets.[1][2] The benzaldehyde group serves as a versatile chemical handle for further synthetic modifications, such as reductive amination, condensation reactions, and the formation of Schiff bases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O | [3] |

| Molecular Weight | 199.21 g/mol | [3] |

| CAS Number | 914349-52-3 | [4] |

| Predicted Boiling Point | 482.6 ± 55.0 °C | [4] |

| Predicted Density | 1.284 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.11 ± 0.10 | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4] |

Synthesis of this compound

While a variety of methods exist for the synthesis of substituted 2-aminopyrimidines, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely employed strategy for the formation of the C-C bond between the pyrimidine and phenyl rings.[5][6] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Below is a representative, field-proven protocol for the synthesis of this compound. This protocol is based on established Suzuki-Miyaura coupling methodologies for analogous heterocyclic compounds.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 5-bromo-2-aminopyrimidine and 2-formylphenylboronic acid.

Materials:

-

5-bromo-2-aminopyrimidine

-

2-formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The solvent volume should be sufficient to dissolve the reactants.

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as the final product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields. Therefore, maintaining an inert atmosphere is crucial.

-

Degassed Solvents: Dissolved oxygen in the solvents can also contribute to the degradation of the catalyst.

-

Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure the complete consumption of the limiting halide reactant.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow.

Potential Applications in Drug Discovery

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs targeting a range of diseases.[8] Derivatives of 2-aminopyrimidine have shown diverse biological activities, including as inhibitors of kinases, β-glucuronidase, and as antimicrobial and antiviral agents.[1][2][9]

The title compound, this compound, serves as a key intermediate for the synthesis of a library of compounds for screening against various biological targets. For instance, the aldehyde functionality can be readily converted into a variety of other functional groups or used to link the molecule to other pharmacophores.

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine-based drugs function as ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of this class of inhibitors. The rest of the molecule can be tailored to occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Caption: Hypothetical kinase inhibition mechanism.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A singlet in the range of 9.5-10.5 ppm.

-

Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzaldehyde and pyrimidine rings. The coupling patterns will be indicative of their substitution patterns.

-

Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 110-160 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the aldehyde carbonyl group.[10]

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region from the pyrimidine and phenyl rings.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An ion at m/z = 199, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments would include the loss of the formyl group (-CHO) and other fragments arising from the cleavage of the pyrimidine and phenyl rings.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related compounds such as 2-aminobenzaldehyde and benzaldehyde.[11][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

-

Fire Hazards: Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[8]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, primarily through robust methods like the Suzuki-Miyaura coupling, is well-established. The presence of the 2-aminopyrimidine pharmacophore suggests its potential for the development of novel therapeutics, particularly as enzyme inhibitors. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their drug discovery and development endeavors.

References

- 1. fishersci.be [fishersci.be]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 914349-52-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 914349-52-3 [amp.chemicalbook.com]

- 5. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. One moment, please... [nanobioletters.com]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. fishersci.com [fishersci.com]

- 12. gustavus.edu [gustavus.edu]

- 13. technopharmchem.com [technopharmchem.com]

Spectroscopic Characterization of 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies for confirming the structure and purity of this compound.

Introduction

This compound, with the chemical formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol , is a bifunctional molecule featuring a reactive aldehyde group and a nucleophilic aminopyrimidine moiety.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. This guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for its analysis.

It is important to note that publicly available, experimentally-derived spectra for this compound are limited. Therefore, the data presented herein is a combination of information from chemical suppliers and predictions based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Rationale for Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its unobtrusive solvent peaks. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.8 | s | 2H | Pyrimidine protons (H-4, H-6) |

| ~8.0 - 7.5 | m | 4H | Benzaldehyde aromatic protons |

| ~6.8 | s (broad) | 2H | Amine protons (-NH₂) |

Interpretation:

-

The aldehyde proton is expected to appear as a sharp singlet significantly downfield (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group.

-

The two equivalent protons on the pyrimidine ring are predicted to resonate as a singlet at approximately 8.8 ppm.

-

The four protons of the benzaldehyde ring will likely appear as a complex multiplet between 7.5 and 8.0 ppm.

-

The amine protons are expected to show a broad singlet around 6.8 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each unique carbon atom, simplifying the spectrum. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~163 | Pyrimidine carbon (C-2) |

| ~158 | Pyrimidine carbons (C-4, C-6) |

| ~138 | Benzaldehyde carbon (C-1) |

| ~135 | Benzaldehyde carbon (C-2) |

| ~132 | Benzaldehyde carbon (C-4) |

| ~130 | Benzaldehyde carbons (C-3, C-5) |

| ~128 | Benzaldehyde carbon (C-6) |

| ~115 | Pyrimidine carbon (C-5) |

Interpretation:

-

The aldehyde carbonyl carbon is the most deshielded and will appear at the lowest field (~192 ppm).

-

The carbons of the pyrimidine ring are expected in the 115-163 ppm range, with the carbon attached to the two nitrogen atoms (C-2) being the most deshielded.

-

The carbons of the benzaldehyde ring will resonate in the typical aromatic region of 128-138 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is suitable.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, aldehyde, and aromatic functionalities.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared for transmission IR spectroscopy.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Medium, Broad | N-H | Stretching (Amine) |

| 3100-3000 | Medium | C-H | Stretching (Aromatic) |

| ~2820, ~2720 | Medium | C-H | Stretching (Aldehyde) |

| ~1700 | Strong | C=O | Stretching (Aldehyde) |

| ~1640 | Strong | C=N | Stretching (Pyrimidine) |

| ~1600, ~1475 | Medium-Strong | C=C | Stretching (Aromatic) |

| ~1200 | Medium | C-N | Stretching (Amine) |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.

-

The presence of an aldehyde is confirmed by the C-H stretching bands around 2820 and 2720 cm⁻¹ (Fermi doublet) and the very strong C=O stretching absorption at approximately 1700 cm⁻¹.

-

The aromatic rings (both benzaldehyde and pyrimidine) will show C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1475 cm⁻¹ region.

-

The C=N stretching of the pyrimidine ring is expected around 1640 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.

-

Instrument Setup: Place the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed for characteristic absorption bands.

Diagram of the IR (ATR) Experimental Workflow

Caption: Workflow for IR (ATR) spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.

Expected MS Data

| m/z Value | Ion |

| 200.0824 | [M+H]⁺ |

| 199.0746 | [M]⁺ |

Interpretation:

-

The primary ion observed in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 200.

-

Using HRMS, the exact mass of the [M+H]⁺ ion can be determined and compared to the calculated value (200.0824 for C₁₁H₁₀N₃O⁺) to confirm the elemental composition with high accuracy.

-

Depending on the ionization conditions, a molecular ion [M]⁺ at m/z 199 may also be observed.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-mass spectrometer. The sample solution is introduced into the ion source via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A mass range of m/z 50-500 is appropriate.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured m/z value with the calculated molecular weight. If using HRMS, compare the measured exact mass with the calculated value for the predicted elemental formula.

Diagram of the MS (ESI) Experimental Workflow

Caption: Workflow for MS (ESI) analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation and purity assessment of this compound. This guide serves as a practical resource for scientists, outlining the expected data and the rationale behind the experimental methodologies. Adherence to these analytical practices ensures the high quality of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Aminopyrimidin-5-yl)benzaldehyde Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyrimidin-5-yl)benzaldehyde is a crucial building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive aldehyde group ortho to a biaryl linkage with an aminopyrimidine moiety, makes it a valuable intermediate for the synthesis of a wide range of complex heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, focusing on the selection and preparation of its core starting materials.

The predominant and most versatile approach to the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1][2][3] This powerful carbon-carbon bond-forming reaction allows for the efficient connection of two key fragments: a pyrimidine component and a benzaldehyde component. Therefore, the successful synthesis of the final product hinges on the effective preparation of these two starting materials.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6][7][8] The general scheme for the synthesis of this compound via this method is depicted below.

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

This guide will now delve into the synthesis of the two critical starting materials: 5-bromopyrimidin-2-amine and 2-formylphenylboronic acid .

Synthesis of the Pyrimidine Component: 5-Bromopyrimidin-2-amine

5-Bromopyrimidin-2-amine serves as the heterocyclic halide partner in the Suzuki coupling. Its synthesis is typically straightforward, starting from the commercially available and inexpensive 2-aminopyrimidine.

Preferred Synthetic Route: Electrophilic Bromination

The most common and efficient method for the preparation of 5-bromopyrimidin-2-amine is the direct electrophilic bromination of 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring towards electrophilic substitution, primarily at the C5 position.

Key Reagents and Rationale

-

2-Aminopyrimidine: The readily available starting material.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred choice due to its ease of handling and milder reaction conditions compared to elemental bromine.[9] Using bromine directly is also a viable option, often carried out in solvents like acetic acid or with a halogenated hydrocarbon in the presence of an inorganic base.[10][11]

-

Solvent: Acetonitrile is a common solvent for reactions involving NBS, as it is relatively inert and effectively dissolves the starting materials.[9]

Figure 2: Workflow for the synthesis of 5-bromopyrimidin-2-amine via bromination.

Experimental Protocol: Synthesis of 5-Bromopyrimidin-2-amine

The following protocol is a representative example for the synthesis of 5-bromopyrimidin-2-amine.

-

Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.05-1.1 eq) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

-

Work-up: Remove the solvent under reduced pressure. Wash the resulting solid with water.

-

Isolation: Collect the solid by suction filtration and dry it under a vacuum to yield 5-bromopyrimidin-2-amine as a white solid.[9]

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrimidine | [12] |

| Reagent | N-Bromosuccinimide | [9] |

| Solvent | Acetonitrile | [9] |

| Typical Yield | >90% | [9] |

Synthesis of the Benzaldehyde Component: 2-Formylphenylboronic Acid

2-Formylphenylboronic acid is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[13] Its preparation can be more challenging than that of the pyrimidine component due to the reactivity of the formyl group.

Common Synthetic Routes

Several methods exist for the synthesis of 2-formylphenylboronic acid, primarily involving the introduction of a boronic acid or boronate ester group onto a benzaldehyde precursor.

1. From a Protected 2-Halobenzaldehyde

This is a widely used and reliable method. The aldehyde group is first protected to prevent its reaction with the organometallic intermediates formed during the borylation step.

References

- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 9. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 11. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 12. 2-氨基-5-溴嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Aminopyrimidin-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in the heterocyclic compound 2-(2-Aminopyrimidin-5-yl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and drug development, primarily due to the prevalence of the 2-aminopyrimidine scaffold in a wide array of biologically active agents, including kinase inhibitors.[1][2][3] The interplay between the electrophilic aldehyde and the electron-rich aminopyrimidine ring system dictates its chemical behavior and utility as a versatile synthetic intermediate. This guide will delve into the synthesis of the title compound, its structural and electronic properties, and a detailed examination of the reactivity of the aldehyde moiety in key organic transformations. Experimental protocols, mechanistic insights, and practical considerations are provided to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

Introduction: The Significance of this compound

The 2-aminopyrimidine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, makes it a cornerstone in the design of targeted therapies. The title compound, this compound, combines this important heterocyclic system with a reactive aldehyde group, opening avenues for a diverse range of chemical modifications and the construction of complex molecular architectures. The aldehyde serves as a synthetic handle for the introduction of various pharmacophoric groups and for the assembly of larger, more intricate drug candidates.

Synthesis and Characterization

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically couples a halosubstituted 2-aminopyrimidine with a formylphenylboronic acid derivative. The regioselectivity of such couplings on dihalopyrimidines is a key consideration, with steric and electronic factors influencing the site of reaction.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

-

Solvent and Catalyst: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Palladium Catalyst: Introduce a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

DOT Script for Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm), aromatic protons of the benzaldehyde ring, and protons of the pyrimidine ring. The amino group protons may appear as a broad singlet.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm), along with signals for the aromatic and heterocyclic carbons.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the range of 1690-1715 cm⁻¹. N-H stretching vibrations for the amino group will be observed around 3100-3500 cm⁻¹.[8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[9][10]

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that participates in a wide range of chemical transformations. Its reactivity is influenced by the electronic properties of the 2-aminopyrimidine substituent. The aminopyrimidine ring is generally considered an electron-rich heterocycle, which can donate electron density to the benzaldehyde ring, potentially modulating the electrophilicity of the aldehyde carbonyl carbon.[11]

Schiff Base Formation

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a fundamental transformation. This reaction is often a key step in the synthesis of more complex molecules.[12]

Plausible Reaction Scheme: Schiff Base Formation

Experimental Protocol: Schiff Base Formation

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst (Optional): For less reactive amines, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, the imine product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. It involves the in-situ formation of a Schiff base, followed by its reduction.

Plausible Reaction Scheme: Reductive Amination

Experimental Protocol: Reductive Amination

-

Initial Mixture: Dissolve this compound (1.0 eq) and the amine (primary or secondary, 1.0-1.5 eq) in a solvent like methanol, ethanol, or dichloromethane.

-

Reducing Agent: Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the resulting amine by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Plausible Reaction Scheme: Knoevenagel Condensation

Experimental Protocol: Knoevenagel Condensation

-

Reactant Solution: Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reaction Conditions: Heat the mixture to reflux for 2-8 hours, often with the removal of water using a Dean-Stark apparatus.

-

Product Isolation: Cool the reaction mixture. The product may crystallize out of solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes using a phosphorus ylide.

Plausible Reaction Scheme: Wittig Reaction

Experimental Protocol: Wittig Reaction

-

Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Aldehyde Addition: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. After drying and concentration, purify the alkene product by column chromatography.

Intramolecular Reactivity and Cyclization Potential

The ortho-disposition of the aldehyde and the 2-aminopyrimidine moiety on the benzene ring presents the possibility for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The amino group of the pyrimidine ring can, under certain conditions, act as an intramolecular nucleophile, attacking the aldehyde.

DOT Script for Intramolecular Cyclization Pathway

Caption: Plausible pathway for intramolecular cyclization.

Such cyclizations can often be promoted by acid or base catalysis and may lead to novel polycyclic scaffolds of interest in drug discovery.[13][14] The specific reaction conditions will determine the feasibility and outcome of these intramolecular transformations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. The aldehyde group undergoes a rich variety of chemical transformations, including Schiff base formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. The electronic influence of the 2-aminopyrimidine substituent and the potential for intramolecular cyclization add further dimensions to its reactivity profile. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important heterocyclic aldehyde.

References

- 1. mdpi.com [mdpi.com]

- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

- 7. connectsci.au [connectsci.au]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

Unveiling the Therapeutic Landscape of 2-(2-Aminopyrimidin-5-yl)benzaldehyde Derivatives: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically impactful therapeutics. Its inherent ability to engage with a multitude of biological targets, primarily protein kinases, has cemented its status as a cornerstone of modern drug discovery. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of 2-(2-aminopyrimidin-5-yl)benzaldehyde derivatives. We will delve into the scientific rationale underpinning their target interactions, present detailed, field-proven experimental protocols for target identification and validation, and visualize the complex biological systems in which these derivatives exert their effects. This guide is intended to empower researchers and drug development professionals with the knowledge and methodologies required to unlock the full therapeutic potential of this versatile chemical class.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

The 2-aminopyrimidine moiety is a heterocyclic aromatic organic compound that has garnered significant attention in pharmaceutical research. Its structural resemblance to the adenine base of ATP, the universal energy currency and phosphate donor in cellular signaling, makes it an exceptional scaffold for the design of competitive inhibitors, particularly for ATP-dependent enzymes like protein kinases.[1] This bioisosteric relationship allows 2-aminopyrimidine derivatives to effectively occupy the ATP-binding pocket of a wide array of kinases, thereby modulating their catalytic activity.[1][2] The versatility of the 2-aminopyrimidine core allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The addition of a benzaldehyde group at the 5-position of the 2-aminopyrimidine ring introduces further opportunities for structural diversification and interaction with biological targets. The aldehyde functionality can act as a reactive handle for covalent modification of target proteins or serve as a key pharmacophoric element for non-covalent interactions.

Potential Biological Targets: A Multi-faceted Landscape

The biological activities of 2-aminopyrimidine derivatives are diverse, with a significant body of evidence pointing towards their role as modulators of key cellular signaling pathways. While protein kinases are the most prominent targets, other enzyme families and receptors have also been identified, highlighting the broad therapeutic potential of this chemical class.

Protein Kinases: The Primary Frontier

Protein kinases are a large family of enzymes that play a pivotal role in regulating virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyrimidine scaffold has been successfully exploited to develop inhibitors for a multitude of kinases.

2.1.1. Receptor Tyrosine Kinases (RTKs)

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation and survival, and its aberrant activation is implicated in numerous cancers.[1] 2-aminopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target. Several 2-aminopyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutated FLT3.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-aminopyrimidine derivatives have been investigated as VEGFR inhibitors.

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR is involved in cell growth and division, and its dysregulation is associated with various cancers.

2.1.2. Non-Receptor Tyrosine Kinases

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. 2-aminopyrimidine derivatives have been explored as inhibitors of JAKs for the treatment of autoimmune diseases and cancers.

2.1.3. Serine/Threonine Kinases

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Some 2-aminopyrimidine derivatives have been identified as dual inhibitors of CDKs and Histone Deacetylases (HDACs).[3]

-

Aurora Kinases and Polo-like Kinases (PLKs): These kinases are essential for mitotic progression, and their inhibition is a promising strategy for cancer therapy. The 2-aminopyrimidine scaffold is a common feature in many Aurora and Polo-like kinase inhibitors.[4]

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. While not a direct kinase, Akt is a key downstream effector, and inhibitors targeting upstream kinases like PI3K often feature the 2-aminopyrimidine core.

Below is a diagram illustrating the EGFR signaling pathway, a common target of 2-aminopyrimidine derivatives.

Caption: Simplified EGFR Signaling Pathway.

Non-Kinase Targets: Expanding the Horizon

While kinases are a major focus, the therapeutic potential of this compound derivatives extends to other target classes.

-

β-Glucuronidase: Elevated levels of this enzyme are associated with certain cancers and other diseases.[5][6][7][8] Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase.[5][7][9][10][11]

-

Histamine H4 Receptors: These receptors are involved in inflammatory and immune responses. 2-aminopyrimidine derivatives have been developed as antagonists for the histamine H4 receptor, showing potential for the treatment of inflammatory conditions.[1][4][12][13]

-

Microbial Targets: The 2-aminopyrimidine scaffold has been shown to possess antimicrobial and anti-biofilm properties.[2][14][15][16] The precise molecular targets within microbial pathogens are an active area of investigation but may involve enzymes essential for bacterial survival or virulence. Some derivatives have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[14][16]

Experimental Protocols for Target Identification and Validation

A critical aspect of drug discovery is the unambiguous identification and validation of a compound's biological target(s). The following section provides detailed, step-by-step protocols for key experimental workflows.

Target Identification: Unmasking the Molecular Partner

3.1.1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the isolation and identification of proteins that bind to a small molecule of interest.

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Detailed Protocol:

-

Immobilization of the Derivative:

-

Synthesize an analog of the this compound derivative containing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine).

-

Covalently attach the linker-modified derivative to a solid support matrix (e.g., NHS-activated sepharose beads).

-

-

Preparation of Cell Lysate:

-

Culture cells of interest and harvest them.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a total protein extract.

-

-

Affinity Capture:

-

Incubate the cell lysate with the immobilized derivative beads to allow for binding of target proteins.

-

Include a control incubation with beads that have not been coupled to the derivative to identify non-specific binders.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the derivative.

-

-

Elution:

-

Elute the specifically bound proteins from the beads using a competitive ligand (e.g., the free derivative) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Target Engagement: Confirming Interaction in a Cellular Context

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes a protein against thermal denaturation.

Detailed Protocol:

-

Cell Treatment:

-

Treat cultured cells with the this compound derivative or a vehicle control for a defined period.

-

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Lysis and Separation:

-

Lyse the cells to release the proteins.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Detection:

-

Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting using a specific antibody.

-

A shift in the melting curve of the target protein in the presence of the derivative indicates target engagement.

-

Target Validation: Linking Target to Phenotype

3.3.1. In Vitro Kinase Assays

These assays are used to determine the inhibitory potency of a compound against a purified kinase.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay Protocol:

-

Assay Setup:

-

In a microplate, add the purified kinase, a biotinylated substrate peptide, and the this compound derivative at various concentrations.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction and add a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

-

If the substrate is phosphorylated, the antibody and streptavidin will bring the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

-

-

Data Analysis:

-

Measure the HTRF signal on a compatible plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay Protocol:

-

Assay Setup:

-

Similar to the HTRF assay, combine the kinase, a biotinylated substrate, and the inhibitor in a microplate.

-

-

Kinase Reaction:

-

Start the reaction with the addition of ATP and incubate.

-

-

Detection:

-

Add streptavidin-coated donor beads and protein A-coated acceptor beads conjugated to a phospho-specific antibody.

-

Upon phosphorylation, the beads are brought into proximity, generating a chemiluminescent signal.

-

-

Data Analysis:

-

Measure the signal using an AlphaScreen-compatible plate reader and calculate the IC50.

-

3.3.2. Target Knockdown using siRNA

This technique is used to confirm that the observed cellular phenotype of a compound is due to its interaction with a specific target.

Detailed Protocol:

-

siRNA Transfection:

-

Transfect cells with small interfering RNA (siRNA) molecules that are specifically designed to degrade the mRNA of the target protein, leading to a reduction in its expression.

-

Use a non-targeting siRNA as a negative control.

-

-

Confirmation of Knockdown:

-

After a suitable incubation period, lyse the cells and confirm the reduction of the target protein levels by Western blotting.

-

-

Phenotypic Assay:

-

Treat the knockdown cells and control cells with the this compound derivative.

-

If the compound's effect is diminished in the knockdown cells, it provides strong evidence that the protein is the relevant target.

-

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data, such as IC50 values from kinase assays, should be summarized in a structured table.

Table 1: Inhibitory Activity of a Hypothetical this compound Derivative (Compound X)

| Target Kinase | IC50 (nM) | Assay Type |

| EGFR | 15 | HTRF |

| FLT3 | 25 | AlphaScreen |

| VEGFR2 | 150 | HTRF |

| JAK2 | 500 | AlphaScreen |

| CDK2 | >1000 | HTRF |

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its proven ability to interact with a range of biologically important targets, particularly protein kinases, underscores its significance in medicinal chemistry. By employing a systematic and rigorous approach to target identification and validation, as outlined in this guide, researchers can effectively elucidate the mechanism of action of these derivatives and accelerate their translation into clinically valuable drugs. The combination of biochemical, cellular, and proteomic techniques provides a robust framework for understanding the complex interplay between these small molecules and their biological targets, ultimately paving the way for the next generation of targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]